molecular formula C12H13N5O3 B2504672 ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate CAS No. 921166-82-7

ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate

Cat. No.: B2504672
CAS No.: 921166-82-7
M. Wt: 275.268
InChI Key: HBSNNEIMJFUDQE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a synthetic organic compound characterized by the presence of a tetrazole ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate typically involves the reaction of ethyl oxalyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate: Similar structure with a methyl ester group instead of an ethyl ester.

    Ethyl 2-oxo-2-(((1-methyl-1H-tetrazol-5-yl)methyl)amino)acetate: Similar structure with a methyl group on the tetrazole ring.

    Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)ethyl)amino)acetate: Similar structure with an ethyl group instead of a methylene bridge.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the phenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-oxo-2-[(1-phenyltetrazol-5-yl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSNNEIMJFUDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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